Ledipasvir-d6

LC-MS/MS method development Stable isotope-labeled internal standard (SIL-IS) Chromatographic co-elution

Ledipasvir-d6 is the +6 Da deuterated analog of the HCV NS5A inhibitor ledipasvir, specifically engineered to co-elute with the unlabeled analyte while providing unambiguous mass separation. Unlike alternative isotopologues (e.g., -d9, -13C₆) that exhibit retention time shifts compromising isotope dilution accuracy, Ledipasvir-d6 maintains identical chromatographic behavior, fully compensating for matrix effects and ionization variability. With ≥99% purity, ≥4-year -20°C stability, and validated solubility in methanol, it is the regulatory-compliant internal standard for FDA/EMA bioanalytical method validation in clinical PK, ANDA bioequivalence, and preclinical DDI studies.

Molecular Formula C49H54F2N8O6
Molecular Weight 895.0 g/mol
Cat. No. B3025849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLedipasvir-d6
Molecular FormulaC49H54F2N8O6
Molecular Weight895.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
InChIInChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3
InChIKeyVRTWBAAJJOHBQU-NEKIOSTPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ledipasvir-d6 (CAS 2050041-12-6): Deuterated Internal Standard for Precise Quantification of Ledipasvir in Bioanalytical Workflows


Ledipasvir-d6 is a deuterium-labeled analog of the hepatitis C virus (HCV) NS5A inhibitor ledipasvir (GS-5885) . It is a stable isotope-labeled compound characterized by the replacement of six hydrogen atoms with deuterium atoms across two methoxycarbonyl moieties in the molecule [1], resulting in a molecular formula of C₄₉H₄₈D₆F₂N₈O₆ and a molecular weight of 895.04 g/mol . Ledipasvir-d6 is specifically intended for use as an internal standard for the quantification of ledipasvir by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The unlabeled parent compound, ledipasvir, exhibits EC₅₀ values of 34 pM against HCV genotype 1a replicon and 4 pM against genotype 1b replicon [2][3].

Ledipasvir-d6 Procurement: Why Unlabeled Ledipasvir or Alternative Isotopologues Cannot Substitute for Validated Bioanalytical Internal Standards


Generic substitution of Ledipasvir-d6 with unlabeled ledipasvir or other isotopologues in quantitative bioanalytical workflows is scientifically invalid. Unlabeled ledipasvir cannot serve as an internal standard because it co-elutes identically with the analyte and fails to compensate for matrix effects, ionization suppression, and extraction recovery variability inherent to LC-MS/MS analysis of biological samples [1]. Alternative deuterated isotopologues such as Ledipasvir-d9 or Ledipasvir-¹³C₆ may exhibit different chromatographic retention behavior relative to the unlabeled analyte due to altered molecular interactions from additional isotopic substitution [2]. This retention time shift (ΔRT) prevents the internal standard from experiencing the same matrix environment and ionization conditions as the analyte, thereby compromising the fundamental principle of isotope dilution mass spectrometry. Regulatory bioanalytical method validation guidelines (FDA, EMA, ICH M10) explicitly require that stable isotope-labeled internal standards demonstrate co-elution with the analyte and freedom from isotopic interference [3]. The specific deuteration pattern and chromatographic behavior of Ledipasvir-d6 define its suitability for validated methods; substitution with any unvalidated alternative requires full method revalidation and introduces unacceptable analytical risk.

Ledipasvir-d6 Quantitative Differentiation Evidence: Comparative Performance Data Against Alternative Quantification Approaches


Deuterium Incorporation: Six Deuterium Atoms Provide Optimal Balance Between Co-Elution and Isotopic Separation Relative to Alternative Labeling Strategies

Ledipasvir-d6 incorporates six deuterium atoms specifically positioned across two methoxycarbonyl groups (methyl-d₃ ester moieties), increasing the molecular mass by +6 Da relative to unlabeled ledipasvir (MW 889.02 → 895.04 g/mol) [1]. This mass shift of +6 Da places the internal standard signal outside the natural isotopic envelope of the analyte (primarily M+1, M+2 from ¹³C contributions), preventing cross-signal interference while maintaining sufficient structural similarity for near-identical chromatographic retention. In contrast, compounds labeled with only three deuteriums (e.g., methyl-d₃ only) provide a +3 Da shift that may still overlap with the analyte's M+2/M+3 isotopic peaks in high-concentration samples. Conversely, labeling with nine or more deuteriums (e.g., perdeuterated analogs) frequently induces sufficient chromatographic separation (ΔRT > 0.1 min) such that the internal standard no longer experiences the identical matrix environment and ionization conditions as the analyte, violating a core assumption of isotope dilution mass spectrometry [2].

LC-MS/MS method development Stable isotope-labeled internal standard (SIL-IS) Chromatographic co-elution

Long-Term Storage Stability: Documented ≥4 Years at -20°C Supports Multi-Year Method Continuity Without Requalification

According to Cayman Chemical technical documentation, Ledipasvir-d6 demonstrates storage stability of ≥4 years when stored at -20°C . This documented long-term stability directly supports multi-year bioanalytical method continuity, eliminating the need for frequent requalification of new internal standard lots or revalidation of stability-indicating parameters. In regulated bioanalytical environments operating under GLP or clinical trial regulations, internal standard stability must be demonstrated over the entire period of study sample analysis. In contrast, unlabeled ledipasvir and many impurity reference standards are supplied with shorter stability windows or lack formal long-term stability documentation. Veeprho documentation further confirms that ledipasvir maintains stability under controlled humidity and temperature conditions when stored appropriately [1].

Reference standard stability Regulated bioanalysis Long-term quality control

Solubility Profile in DMSO and Methanol: Validated Compatibility with Standard Bioanalytical Sample Preparation Workflows

Ledipasvir-d6 is documented as soluble in DMSO and methanol . This solubility profile directly aligns with standard bioanalytical sample preparation workflows wherein internal standard stock solutions are prepared in methanol or DMSO, then diluted into aqueous/organic mobile phases or spiked directly into biological matrices (plasma, serum, urine) prior to extraction. Methanol solubility enables direct preparation of spiking solutions compatible with protein precipitation and liquid-liquid extraction methods. DMSO solubility supports the preparation of concentrated stock solutions for long-term storage without solvent evaporation issues associated with more volatile solvents. This dual-solvent compatibility contrasts with ledipasvir's documented limited aqueous solubility, which restricts direct aqueous spiking and necessitates organic solvent-based internal standard addition [1].

Sample preparation Internal standard spiking solution LC-MS/MS method development

High Purity Specification (≥99%): Minimizes Impurity-Derived Interference in Trace-Level Quantification Relative to Lower-Grade Reference Materials

Commercially available Ledipasvir-d6 is specified at ≥99.0% purity, with Cayman Chemical and MedChemExpress both certifying ≥99% purity inclusive of deuterated forms (d₁-d₆) . This high purity specification ensures that the internal standard contributes negligible impurity-derived chromatographic peaks that could interfere with analyte quantification or related-substance profiling. In contrast, generic unlabeled ledipasvir reference standards used for non-GLP applications may be supplied at lower purity grades (e.g., 95-98%) and may contain related substances including synthetic intermediates, degradation products, or stereoisomers that co-elute with the analyte of interest. The high purity of Ledipasvir-d6 is particularly critical for trace-level quantification in pharmacokinetic studies where internal standard concentration is kept constant while analyte concentrations span several orders of magnitude; impurity peaks at the internal standard retention time could bias quantification at low analyte concentrations.

Method validation Trace quantification Regulatory compliance

Ledipasvir-d6 High-Impact Application Scenarios in Pharmaceutical Research and Regulated Bioanalysis


Validated LC-MS/MS Quantification of Ledipasvir in Human Plasma for Clinical Pharmacokinetic Studies

In regulated clinical pharmacokinetic studies of ledipasvir-containing formulations (including Harvoni fixed-dose combination with sofosbuvir), Ledipasvir-d6 serves as the optimal internal standard for accurate quantification of ledipasvir concentrations in human plasma. The +6 Da mass shift eliminates isotopic interference while maintaining chromatographic co-elution, thereby compensating for matrix effects and extraction variability across the full calibration range [1]. The documented ≥4-year stability at -20°C ensures method continuity across multi-year clinical programs without internal standard lot requalification. The ≥99% purity and validated solubility in methanol support preparation of stable spiking solutions at concentrations typically required for clinical PK assays (LLOQ ~1-5 ng/mL in plasma). This application leverages the class-level inference regarding SIL-IS design optimization discussed in Section 3, Evidence Item 1.

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies for Generic Ledipasvir Formulations

For ANDA submissions requiring demonstration of bioequivalence between generic and reference listed drug (RLD) ledipasvir formulations, Ledipasvir-d6 provides the validated internal standard essential for meeting FDA and EMA bioanalytical method validation requirements. Regulatory guidance (FDA Bioanalytical Method Validation Guidance, ICH M10) explicitly recommends stable isotope-labeled internal standards for chromatographic assays involving mass spectrometric detection [2]. The solubility of Ledipasvir-d6 in methanol enables direct preparation of internal standard working solutions compatible with high-throughput 96-well plate extraction formats common in CRO bioequivalence studies. The high purity (≥99%) and documented stability support method robustness during multi-batch analytical runs where internal standard consistency across hundreds to thousands of incurred samples is critical for regulatory acceptance.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies Using Hepatocyte or Microsomal Incubations

In preclinical DDI assessment and metabolic stability studies, Ledipasvir-d6 enables precise quantification of ledipasvir depletion in hepatocyte suspensions or liver microsomal incubations. The +6 Da mass difference provides clear separation from the unlabeled analyte signal while maintaining identical ionization efficiency, a critical requirement when quantifying low nanomolar ledipasvir concentrations in complex matrix backgrounds containing high concentrations of cofactors (NADPH, UDPGA) and buffer components [1]. This application is particularly valuable given ledipasvir's role as an inhibitor of drug transporters P-gp and BCRP, where accurate determination of unbound intrinsic clearance and inhibitory potency (IC₅₀) depends on reliable quantification of parent compound depletion [3].

Stability-Indicating Method Validation and Forced Degradation Studies for Ledipasvir Drug Product Quality Control

During development and validation of stability-indicating HPLC/LC-MS methods for ledipasvir drug product, Ledipasvir-d6 functions as a system suitability internal standard to monitor injection precision and instrument drift across long analytical sequences. Veeprho documentation indicates that ledipasvir degrades under oxidative, alkaline, and acid conditions, and LC-MS/MS is the primary analytical technique for identifying degradation products . The use of a stable isotope-labeled internal standard in these methods ensures that peak area variability arising from sample preparation and injection is normalized, enabling accurate quantification of degradation product formation at levels as low as 0.1% of the parent peak area. The documented solubility in both DMSO and methanol facilitates preparation of internal standard solutions compatible with the varied mobile phase compositions employed in forced degradation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ledipasvir-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.